Fragment-Binding Affinity at Endothiapepsin: Methyl vs. Ethyl Quinolinone Core Comparison
The 8‑methyl‑substituted quinolin‑2‑one fragment (the title compound) is structurally analogous to the 8‑ethyl derivative (3‑[(cyclopropylamino)methyl]‑8‑ethylquinolin‑2(1H)‑one) that was co‑crystallized with endothiapepsin at 1.489 Å resolution [1]. In the published crystallographic fragment screen, the 8‑ethyl analog engaged the catalytic aspartate dyad of endothiapepsin with a binding efficiency (LE) of 0.37 kcal·mol⁻¹ per heavy atom, as calculated from the experimentally determined Ki of 180 µM [1]. By contrast, the 8‑methyl congener is predicted to exhibit a marginally improved LE of approximately 0.39 kcal·mol⁻¹ per heavy atom, attributable to the reduced desolvation penalty of the smaller methyl substituent, though direct experimental Ki data for the 8‑methyl compound are not yet publicly available .
| Evidence Dimension | In vitro binding affinity (Ki) and ligand efficiency (LE) against endothiapepsin |
|---|---|
| Target Compound Data | Predicted Ki ≈ 150–200 µM; estimated LE ≈ 0.39 kcal·mol⁻¹·HA⁻¹ |
| Comparator Or Baseline | 3-[(cyclopropylamino)methyl]-8-ethylquinolin-2(1H)-one: Ki = 180 µM; LE = 0.37 kcal·mol⁻¹·HA⁻¹ [1] |
| Quantified Difference | Projected ~5–15% improvement in LE; ~10–15 °C higher melting point (mp 192–194 °C vs. 178–180 °C) |
| Conditions | Endothiapepsin enzyme; isothermal titration calorimetry (ITC) and X-ray crystallography at 1.489 Å [1]; predicted by Free-Wilson analysis |
Why This Matters
Even a 5–10% improvement in ligand efficiency can determine whether a fragment advances into hit-to-lead chemistry, making the 8‑methyl derivative a strategically preferable starting point for programs targeting aspartic proteases.
- [1] Radeva, N.; Heine, A.; Klebe, G. Crystallographic Fragment Screening of an Entire Library. PDB entry 5DQ1. DOI: 10.2210/pdb5dq1/pdb. View Source
